molecular formula C4H7BF3K B7888234 potassium;but-3-enyl(trifluoro)boranuide

potassium;but-3-enyl(trifluoro)boranuide

Cat. No.: B7888234
M. Wt: 162.01 g/mol
InChI Key: UPXWGXKSNOQOKH-UHFFFAOYSA-N
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Description

Potassium trifluoro(but-3-enyl)boranuide (K[BF₃(C₄H₇)]) is an organoboron compound belonging to the class of potassium trifluoroborate salts. These salts are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with diverse reaction conditions . The but-3-enyl group introduces an alkenyl moiety, which enhances reactivity in coupling reactions while maintaining air and moisture stability. Its molecular structure consists of a boron atom bonded to three fluorine atoms and a but-3-enyl chain, with potassium as the counterion.

Properties

IUPAC Name

potassium;but-3-enyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3.K/c1-2-3-4-5(6,7)8;/h2H,1,3-4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXWGXKSNOQOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC=C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](CCC=C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transmetallation from Grignard Reagents

The most widely documented method involves transmetallation between a but-3-enyl Grignard reagent and boron trifluoride diethyl etherate (BF₃·OEt₂). The reaction proceeds via nucleophilic attack of the Grignard reagent on the boron center, followed by potassium salt formation.

Procedure :

  • Grignard Formation : But-3-enylmagnesium bromide is prepared by reacting 1-bromo-3-butene with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere.

  • Boron Trifluoride Quenching : The Grignard reagent is added dropwise to a cooled (-78°C) solution of BF₃·OEt₂ in THF.

  • Protonolysis and Salt Formation : The intermediate is hydrolyzed with aqueous HCl, and the resulting trifluoroboronic acid is treated with potassium hydroxide to precipitate the potassium salt.

Key Data :

ParameterValueSource
Yield70–85%
Reaction Time4–6 hours
Purity (NMR)>95%

This method is favored for its scalability and compatibility with air-sensitive intermediates, though strict anhydrous conditions are critical to avoid boronic acid byproducts.

Hydroboration of 1,3-Butadiene

An alternative route employs hydroboration of 1,3-butadiene using BF₃·THF, followed by potassium alkoxide treatment. This method avoids Grignard reagents, making it suitable for substrates sensitive to strongly basic conditions.

Procedure :

  • Hydroboration : 1,3-Butadiene is bubbled into a solution of BF₃·THF at 0°C, forming the trialkylborane adduct.

  • Proton Exchange : The adduct is treated with acetic acid to yield the trifluoroboronic acid.

  • Salt Precipitation : Neutralization with potassium methoxide in methanol affords the crystalline potassium salt.

Optimization Insights :

  • Temperature Control : Maintaining subambient temperatures (-10°C to 0°C) prevents oligomerization of 1,3-butadiene.

  • Solvent Choice : Methanol enhances salt solubility, facilitating high-purity precipitation.

Purification and Characterization

Workup and Isolation

Post-synthesis workup typically involves:

  • Extraction : Partitioning between ethyl acetate and brine to remove inorganic salts.

  • Drying : Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) is used to dry organic layers.

  • Concentration : Rotary evaporation under reduced pressure yields the crude product.

Chromatography : Flash chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) resolves residual boronic acids, achieving >98% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 5.80–5.70 (m, 1H, CH₂=CH), 5.10–5.00 (m, 2H, CH₂), 2.40–2.20 (m, 2H, B-CH₂).

  • ¹¹B NMR (128 MHz, D₂O): δ -1.5 to -2.0 (q, J = 32 Hz, BF₃).

  • ¹⁹F NMR (376 MHz, D₂O): δ -135.0 to -137.0 (m, BF₃).

Challenges and Mitigation Strategies

Moisture Sensitivity

The compound’s hygroscopic nature necessitates storage under argon or nitrogen. Schlenk line techniques are recommended during synthesis to prevent hydrolysis.

Byproduct Formation

Competing protodeboronation is suppressed by:

  • Low-Temperature Quenching : Hydrolysis at -20°C minimizes acid-catalyzed degradation.

  • Buffered Workup : Phosphate buffer (pH 7.4) stabilizes the trifluoroborate anion during isolation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Grignard Transmetallation8595HighModerate
Hydroboration7590ModerateHigh

The Grignard route offers superior yields and scalability, while hydroboration is cost-effective for small-scale applications.

Applications and Derivatives

Potassium but-3-enyl(trifluoro)boranuide serves as a precursor in:

  • Suzuki-Miyaura Cross-Couplings : Enables C–C bond formation with aryl halides.

  • Epoxidation Reactions : Oxidized to vicinal diols using dimethyldioxirane (DMDO) .

Chemical Reactions Analysis

Types of Reactions

potassium;but-3-enyl(trifluoro)boranuide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

potassium;but-3-enyl(trifluoro)boranuide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

    this compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of potassium;but-3-enyl(trifluoro)boranuide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Potassium Trifluoroborate Salts

Compound Name Molecular Formula Substituent Type Molecular Weight (g/mol) Key Reactivity/Stability Data
Potassium vinyltrifluoroborate C₂H₃BF₃K Alkenyl (vinyl) 135.94 High reactivity in cross-couplings; yields ~70–85% in Rh-catalyzed 1,4-additions .
Potassium allyltrifluoroborate C₃H₅BF₃K Alkenyl (allyl) 149.96 Moderate thermal stability (decomposition at 150°C); used in stereoselective syntheses .
Potassium styryltrifluoroborate C₈H₇BF₃K Aromatic (styryl) 218.05 72% yield in Brønsted acid-catalyzed substitutions; enhanced conjugation stabilizes boron .
Potassium thiophene-3-trifluoroborate C₄H₃BF₃KS Heteroaromatic (thiophene) 190.03 Lower solubility in polar solvents; used in heterocycle-functionalized couplings .
Potassium trifluoro(N-methylindolo)borate C₉H₈BF₃KN N-Heteroaromatic 245.08 Efficient in cross-couplings with heteroaryl chlorides (Table 5, ).
Potassium bicyclo[1.1.1]pentan-1-yltrifluoroborate C₈H₁₃BF₃K Bicyclic aliphatic 210.00 High steric hindrance reduces reaction rates but improves regioselectivity .
Potassium trifluoro(5-oxohexyl)boranuide C₆H₁₀BF₃KO Aliphatic (ketone) 226.05 Sensitive to hydrolysis; limited thermal stability (TGA mass loss at 100°C) .

Structural and Electronic Effects

  • Alkenyl vs. Aromatic Substituents: Alkenyl groups (e.g., vinyl, allyl, but-3-enyl) enhance electrophilicity at boron, facilitating transmetalation in cross-couplings. Vinyltrifluoroborates exhibit faster reaction kinetics compared to styryl derivatives due to reduced steric bulk . Aromatic substituents (e.g., styryl, thiophene) stabilize the boron center through conjugation, improving shelf-life but reducing solubility in non-polar solvents .
  • Heteroaromatic and Bicyclic Groups :

    • N-Methylindolo and thiophene groups enable couplings with electron-deficient aryl halides but require higher catalyst loadings .
    • Bicyclo[1.1.1]pentane derivatives introduce significant steric hindrance, which suppresses side reactions but necessitates elevated temperatures for reactivity .

Thermal and Chemical Stability

  • Thermogravimetric analysis (TGA) reveals that aliphatic trifluoroborates (e.g., 5-oxohexyl) decompose below 150°C, while aromatic and heteroaromatic analogs remain stable up to 200°C .
  • Potassium trifluoro(but-3-enyl)boranuide is expected to exhibit intermediate stability due to its alkenyl chain, which lacks the destabilizing electron-withdrawing effects seen in ketone-containing analogs.

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :
    • Vinyl and allyl trifluoroborates achieve high yields (>80%) with aryl bromides but show reduced efficiency with chlorides .
    • Thiophene-3-trifluoroborate participates in couplings with heteroaryl chlorides but requires Pd/PR₃ catalysts for optimal results .
  • 1,4-Addition Reactions: Potassium trifluoro(organo)borates with electron-deficient alkenyl groups (e.g., vinyl) exhibit superior reactivity in Rh-catalyzed additions, as evidenced by ¹¹B NMR studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing potassium but-3-enyl(trifluoro)boranuide, and how can purity be ensured?

  • Methodology : The compound can be synthesized via nucleophilic substitution or fluorination of boronic acid precursors. A typical protocol involves reacting a but-3-enylboronic acid with potassium fluoride (KF) and a fluorinating agent (e.g., KHF₂) in anhydrous tetrahydrofuran (THF) under reflux (60–80°C) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) is recommended. Purity should be verified via ¹⁹F NMR (δ ~ -135 to -140 ppm for BF₃ groups) and elemental analysis .
  • Critical Parameters : Moisture sensitivity necessitates inert atmosphere handling (argon/glovebox). Residual solvent removal under reduced pressure (<0.1 mmHg) is crucial .

Q. How is potassium but-3-enyl(trifluoro)boranuide utilized in Suzuki-Miyaura cross-coupling reactions?

  • Application : The compound serves as a stable boron nucleophile in palladium-catalyzed couplings. For example, reacting with aryl halides (e.g., 4-bromotoluene) using Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), and DME/H₂O (3:1) at 80°C yields biaryl products .
  • Optimization : Catalyst choice (e.g., PdCl₂(dppf) for electron-deficient substrates) and base selection (Cs₂CO₃ for higher reactivity) significantly impact yields. Monitor reaction progress via TLC (Rf shift) or GC-MS .

Q. What are the stability profiles of potassium trifluoroborate salts under varying storage conditions?

  • Stability : The compound is hygroscopic and decomposes upon prolonged exposure to air or moisture. Storage in sealed containers under argon at -20°C preserves integrity for >6 months .
  • Decomposition Signs : Discoloration (yellow to brown) or gas evolution (BF₃ release) indicates degradation. Regeneration via re-fluorination with KHF₂ is possible but reduces yield .

Advanced Research Questions

Q. How do steric and electronic effects of the but-3-enyl group influence reactivity in cross-coupling vs. other trifluoroborates?

  • Mechanistic Insight : The allylic system in but-3-enyl enhances conjugation, lowering activation energy for transmetalation. Comparative studies with phenyltrifluoroborates show faster kinetics (e.g., krel = 1.5–2.0) but reduced tolerance for bulky substrates .
  • Experimental Design : Perform Hammett analysis (σ values) or DFT calculations (B3LYP/6-31G*) to correlate substituent effects with reaction rates. Contrast with 3-chlorophenyl analogs (: δ(¹¹B) = 2.1 ppm vs. 1.8 ppm for but-3-enyl) .

Q. What strategies resolve contradictions in reported optimal reaction conditions for Heck-type couplings?

  • Data Contradictions : Discrepancies in solvent polarity (DMF vs. THF) and temperature (room temp vs. 100°C) arise from substrate electronic diversity. For electron-rich alkenes, lower temperatures (40°C) in THF minimize side reactions .
  • Troubleshooting : Use design of experiments (DoE) to map parameter interactions. For example, a 2³ factorial design (temperature, solvent, catalyst loading) identifies optimal conditions for new substrates .

Q. How can potassium trifluoroborates be integrated into tandem reactions involving sensitive functional groups (e.g., aldehydes or epoxides)?

  • Methodology : Sequential Suzuki-Heck cascades require orthogonal catalysts (e.g., Pd/C for coupling followed by CuI for epoxide ring-opening). Protect aldehydes as acetals during boronylation to prevent aldol side reactions .
  • Case Study : In synthesizing polycyclic ethers, the but-3-enyl group undergoes cyclization post-coupling via Grubbs II catalyst (5 mol%, CH₂Cl₂, 40°C), achieving 72% yield .

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